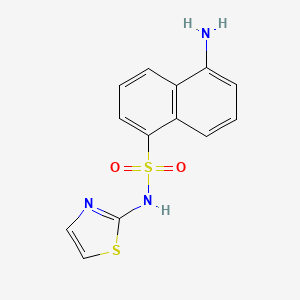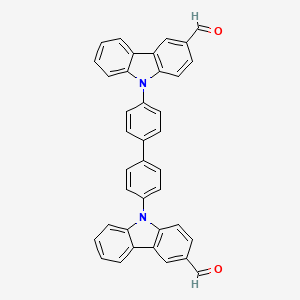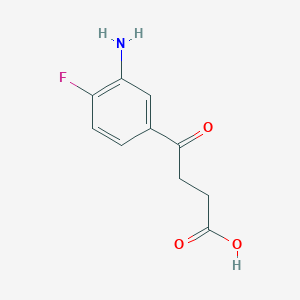
2-(2-formyl-4-methylphenoxy)ethyl acetate
Übersicht
Beschreibung
2-(2-formyl-4-methylphenoxy)ethyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a formyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester typically involves the esterification of acetic acid with 2-(2-formyl-4-methyl-phenoxy)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-formyl-4-methylphenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methyl-phenoxy)-ethyl acetate.
Reduction: 2-(2-hydroxymethyl-4-methyl-phenoxy)-ethyl acetate.
Substitution: 2-(2-formyl-4-methyl-phenoxy)-ethyl amide or 2-(2-formyl-4-methyl-phenoxy)-ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-formyl-4-methylphenoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for understanding the mechanisms of esterases.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active form of the compound. The formyl group can participate in various biochemical pathways, including oxidation-reduction reactions and nucleophilic additions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid 2-(2-formyl-phenoxy)-ethyl ester: Lacks the methyl group, which may affect its reactivity and applications.
Acetic acid 2-(4-methyl-phenoxy)-ethyl ester:
Acetic acid 2-(2-formyl-4-methyl-phenoxy)-propyl ester: Has a different alkyl chain length, which can influence its physical properties and reactivity.
Uniqueness
2-(2-formyl-4-methylphenoxy)ethyl acetate is unique due to the presence of both formyl and methyl groups on the phenoxy ring
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(2-formyl-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9-3-4-12(11(7-9)8-13)16-6-5-15-10(2)14/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
WOUZPSIPDZKOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCOC(=O)C)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)






![4-Amino-1-(4-[4-fluorophenyl]-4-oxobutyl)piperidine](/img/structure/B8410099.png)

